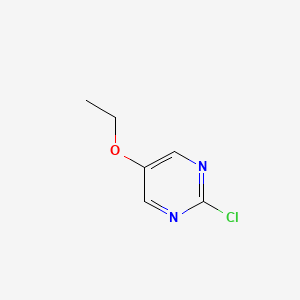

2-Chloro-5-ethoxypyrimidine

Description

2-Chloro-5-ethoxypyrimidine (CAS: 82153-68-2) is a halogenated pyrimidine derivative with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.587 g/mol . Its key physical properties include:

- Density: 1.235 g/cm³

- Boiling Point: 279°C at 760 mmHg

- LogP: 1.52870 (indicating moderate lipophilicity)

The compound is synthesized via flash chromatography under optimized conditions (5–40% EtOAc-Hexanes gradient), yielding a white solid with a purity confirmed by LRMS (EST) ([M+H]⁺: 159) . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to its reactive chlorine atom at the 2-position and electron-donating ethoxy group at the 5-position.

Properties

IUPAC Name |

2-chloro-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRSOKNULFUQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574348 | |

| Record name | 2-Chloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82153-68-2 | |

| Record name | 2-Chloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxypyrimidine typically involves the chlorination of 5-ethoxypyrimidine. One common method includes the reaction of 5-ethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxypyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific oxidation or reduction reaction.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of this compound with boronic acids.

Scientific Research Applications

2-Chloro-5-ethoxypyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and as a building block for the synthesis of bioactive molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)

Structural Similarity : Both compounds share a pyrimidine core with chlorine at position 2. The primary difference lies in the alkoxy substituent: ethoxy (-OCH₂CH₃) vs. methoxy (-OCH₃) at position 3.

Key Differences :

- Molecular Weight : 2-Chloro-5-methoxypyrimidine has a lower molecular weight (144.58 g/mol ) due to the smaller methoxy group .

- Polarity : The ethoxy group increases hydrophobicity (LogP: 1.53 vs. ~1.2 for methoxy), impacting solubility and partitioning behavior.

- Synthetic Utility : The ethoxy group’s bulkiness may sterically hinder reactions compared to methoxy, though it provides greater electron-donating effects for stabilizing intermediates .

Comparison with 2,4-Dichloro-5-ethoxypyrimidine (CAS: 280582-25-4)

Structural Similarity : This derivative has two chlorine atoms (positions 2 and 4) and an ethoxy group at position 5.

Key Differences :

- Reactivity: The additional chlorine at position 4 enhances electrophilicity, making it more reactive in sequential substitution reactions compared to mono-chlorinated analogs .

- Physical Properties : Higher molecular weight (193.03 g/mol ) and LogP (~2.1) due to increased halogen content .

- Applications : Preferred in multi-step syntheses requiring regioselective functionalization, such as antiviral drug precursors.

Comparison with 2-Chloro-5-phenylpyrimidine (CAS: 22536-62-5)

Structural Similarity : Replaces the ethoxy group with a phenyl ring at position 5.

Key Differences :

- Hydrophobicity : The phenyl group significantly increases LogP (~2.8), reducing aqueous solubility but enhancing membrane permeability .

- Electronic Effects : The phenyl group’s electron-withdrawing nature deactivates the pyrimidine ring, slowing nucleophilic substitution at position 2 compared to ethoxy-substituted analogs .

- Applications : Used in materials science and as a ligand in catalysis due to aromatic stacking interactions.

Comparison with 2-Chloro-5-ethylpyrimidine (CAS: 111196-81-7)

Structural Similarity : Substitutes the ethoxy group with an ethyl (-CH₂CH₃) group.

Key Differences :

- Polarity: The ethyl group is non-polar, resulting in higher LogP (~2.0) and lower polarity compared to the ethoxy analog .

- Reactivity : Lacks the electron-donating oxygen atom, reducing stabilization of transition states in substitution reactions.

Data Tables

Table 1: Physical and Chemical Properties of Selected Pyrimidine Derivatives

| Compound | CAS | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Chloro-5-ethoxypyrimidine | 82153-68-2 | 158.59 | 1.53 | 279 | Cl (C2), OCH₂CH₃ (C5) |

| 2-Chloro-5-methoxypyrimidine | 22536-65-8 | 144.58 | ~1.2 | 265* | Cl (C2), OCH₃ (C5) |

| 2,4-Dichloro-5-ethoxypyrimidine | 280582-25-4 | 193.03 | ~2.1 | 310* | Cl (C2, C4), OCH₂CH₃ (C5) |

| 2-Chloro-5-phenylpyrimidine | 22536-62-5 | 190.63 | ~2.8 | 345* | Cl (C2), C₆H₅ (C5) |

*Estimated based on substituent effects.

Biological Activity

2-Chloro-5-ethoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound belongs to the pyrimidine class of heterocycles, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 2-amino-5-chloropyrimidine under controlled conditions to yield the desired product. Various synthetic routes have been explored, including modifications to improve yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

| Pathogen | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Escherichia coli | 50 | Streptomycin | 25 |

| Staphylococcus aureus | 40 | Vancomycin | 10 |

| Candida albicans | 60 | Fluconazole | 15 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable or superior activity against certain bacterial strains when compared to established antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

- Antiviral Properties : In a study focused on the antiviral potential of pyrimidine derivatives, this compound was evaluated against various viruses. Results indicated moderate antiviral activity, particularly against RNA viruses, which could be attributed to its ability to inhibit viral replication mechanisms.

- Antifungal Activity : Another investigation assessed the antifungal properties of this compound against Candida species. The study revealed that at concentrations above 50 μg/mL, significant inhibition of fungal growth was observed, highlighting its potential application in antifungal therapies.

- Mechanism of Action : Research on the mechanism revealed that this compound interferes with nucleic acid synthesis in microorganisms, which is a common target for many antimicrobial agents. This inhibition is likely due to structural similarity with nucleobases, allowing it to act as a competitive inhibitor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.